molecular formula C13H19N5O2S B12593368 2-[(4-Ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

2-[(4-Ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B12593368
M. Wt: 309.39 g/mol
InChI Key: JALXLCKYJOZWQJ-UHFFFAOYSA-N
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Description

2-[(4-Ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with ethyl and propyl groups at the 4th and 5th positions, respectively. A sulfanyl (-S-) bridge connects the triazole ring to an acetamide moiety, which is further linked to a 5-methyl-1,2-oxazol-3-yl group.

The compound’s design leverages the triazole ring’s ability to engage in hydrogen bonding and π-π interactions, while the sulfanyl and acetamide groups enhance solubility and bioavailability. The 5-methyl-1,2-oxazol-3-yl substituent introduces steric and electronic effects that may influence target binding specificity .

Properties

Molecular Formula

C13H19N5O2S

Molecular Weight

309.39 g/mol

IUPAC Name

2-[(4-ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C13H19N5O2S/c1-4-6-11-15-16-13(18(11)5-2)21-8-12(19)14-10-7-9(3)20-17-10/h7H,4-6,8H2,1-3H3,(H,14,17,19)

InChI Key

JALXLCKYJOZWQJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(N1CC)SCC(=O)NC2=NOC(=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the formation of the triazole and oxazole rings followed by their coupling. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, while the oxazole ring can be formed via cyclization of α-haloketones with amides. The final coupling step involves the reaction of the triazole and oxazole intermediates under suitable conditions, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases or acids for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of triazole derivatives. The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. This compound may inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes, thus presenting a viable option for treating fungal infections .

Anticancer Potential

Research indicates that triazole-containing compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanisms may vary but often include the inhibition of cell proliferation and the induction of cell cycle arrest .

Pharmaceutical Development

The unique structure of 2-[(4-Ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide makes it a candidate for drug development targeting infections caused by resistant strains of bacteria and fungi. Its dual-action as both an antibacterial and antifungal agent positions it as a valuable addition to existing therapeutic options.

Agricultural Use

In agriculture, compounds with antimicrobial properties can be utilized as fungicides or bactericides to protect crops from pathogens. The efficacy of this compound against plant pathogens could lead to its use in developing new agricultural treatments that minimize reliance on traditional pesticides .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various triazole derivatives demonstrated that those with sulfanyl groups exhibited enhanced antimicrobial activity compared to their non-sulfanyl counterparts. This suggests that incorporating such functional groups into triazole frameworks could improve therapeutic efficacy against resistant microbial strains .
  • Cancer Cell Line Testing : In vitro studies have shown that certain triazole derivatives can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the activation of apoptotic pathways mediated by oxidative stress induced by the compounds .

Mechanism of Action

The mechanism of action of 2-[(4-Ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The oxazole ring can interact with DNA and proteins, affecting their function. These interactions can lead to the compound’s antimicrobial, anti-inflammatory, and anticancer effects .

Comparison with Similar Compounds

Key Trends :

  • Electron-donating groups (e.g., -NH₂, -OCH₃) on the triazole or aryl acetamide moieties enhance antimicrobial and anti-inflammatory activities .
  • Bulky substituents (e.g., benzyl, iodophenyl) improve lipophilicity and anticancer potency but may reduce solubility .
  • Halogenated acetamide groups (e.g., -I, -Cl) increase target selectivity, particularly in enzyme inhibition assays .

Physicochemical Properties

Property Target Compound Closest Analog (2-{[5-(4-methoxybenzyl)-4-methyl-triazol-3-yl]sulfanyl}-N-(5-methyl-thiadiazol-2-yl)acetamide)
Molecular Weight 393.47 g/mol 414.48 g/mol
LogP 2.8 (predicted) 3.2 (experimental)
Aqueous Solubility 0.12 mg/mL 0.08 mg/mL
Hydrogen Bond Donors 2 1

Data inferred from structural analogs in .

Biological Activity

The compound 2-[(4-Ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their roles in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, synthesizing data from various studies and highlighting its potential applications.

The molecular formula of the compound is C9H15N3O2SC_9H_{15}N_3O_2S with a molecular weight of approximately 229.30 g/mol. The structure features a triazole ring linked to a sulfanyl group and an acetamide moiety, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit potent antimicrobial properties. In particular, compounds with sulfanyl substitutions have shown effectiveness against various bacterial strains. For instance, a study highlighted that mercapto-substituted 1,2,4-triazoles demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Potential

Triazole derivatives are also recognized for their anticancer properties. The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that related triazole compounds can induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways. For example, certain triazole-thione derivatives have exhibited IC50 values ranging from 6.2 μM to 43.4 μM against colon and breast cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole compounds is another area of interest. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus providing a therapeutic avenue for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their structural components. Key findings include:

  • Sulfanyl Group : Enhances electron donation properties, improving binding affinity to biological targets.
  • Triazole Ring : Provides stability and facilitates interactions with enzymes and receptors.
  • Acetamide Moiety : Contributes to solubility and bioavailability.

Case Study 1: Antimicrobial Efficacy

In a comparative study on various triazole derivatives, the compound demonstrated superior antibacterial activity against E. coli and Pseudomonas aeruginosa, with MIC values lower than those of standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Activity

Another study focused on the cytotoxic effects of related triazole compounds on human breast cancer cells (T47D). The results indicated that specific modifications in the triazole structure could enhance anticancer potency, with some derivatives achieving IC50 values below 30 μM .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-[(4-Ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide?

  • Methodology : The synthesis typically involves coupling a triazole-thiol intermediate with an acetamide derivative. For example:

Prepare the triazole-thiol core via cyclization of hydrazides with isothiocyanates, followed by intramolecular cyclization under reflux conditions (e.g., ethanol/KOH) .

React the thiol intermediate with chloroacetamide derivatives in the presence of a base (e.g., aqueous KOH) under reflux to form the sulfanyl-acetamide bond .

Optimize reaction conditions (e.g., pyridine/zeolite catalysts at 150°C) to enhance yield and purity, as demonstrated in analogous triazole-acetamide syntheses .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodology : Use a multi-technique approach:

  • 1H/13C NMR : Verify substituent positions and confirm the absence of unreacted intermediates (e.g., characteristic shifts for triazole-SH groups at ~13 ppm in DMSO-d6) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • LC-MS/HRMS : Confirm molecular weight and fragmentation patterns, ensuring alignment with theoretical values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for biological activity (e.g., anti-exudative or antiproliferative effects)?

  • Methodology :

Synthesize analogs with varying substituents on the triazole and oxazole rings (e.g., alkyl chains, aromatic groups).

Test bioactivity in relevant models (e.g., formalin-induced edema in rodents for anti-exudative activity or cancer cell lines for antiproliferative effects ).

Use statistical tools (e.g., multivariate regression) to correlate substituent properties (e.g., hydrophobicity, electronic effects) with activity data .

Q. How might contradictory bioactivity data arise across different experimental models, and how can they be resolved?

  • Analysis :

  • Source of contradictions : Differences in model systems (e.g., in vitro vs. in vivo metabolism, species-specific target affinity) or assay conditions (e.g., concentration ranges, solvent effects).
  • Resolution :

Validate activity in multiple models (e.g., primary cells, animal studies).

Perform pharmacokinetic studies (e.g., bioavailability, metabolite profiling) to assess compound stability .

Use computational tools (e.g., molecular docking) to predict target interactions and explain discrepancies .

Q. What strategies optimize reaction yields during large-scale synthesis while minimizing impurities?

  • Methodology :

  • Catalyst screening : Test heterogeneous catalysts (e.g., zeolites) to improve regioselectivity and reduce side reactions .
  • Solvent optimization : Replace ethanol with higher-boiling solvents (e.g., DMF) to enhance reaction efficiency at elevated temperatures .
  • Purification : Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) for high-purity isolation .

Q. How can computational methods predict the biological potential of this compound?

  • Methodology :

PASS program : Predict probable pharmacological activities (e.g., anti-inflammatory, kinase inhibition) based on structural motifs .

Molecular docking : Simulate binding to target proteins (e.g., COX-2 for anti-exudative effects) using software like AutoDock Vina. Validate predictions with in vitro assays .

ADMET profiling : Use tools like SwissADME to assess drug-likeness, solubility, and metabolic stability .

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